

Spectroscopic Analysis of Diphenylgermanium Dichloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenylgermanium dichloride*

Cat. No.: *B159199*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Diphenylgermanium dichloride** (CAS No. 1613-66-7), a key organogermanium compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The empirical formula for **Diphenylgermanium dichloride** is $C_{12}H_{10}Cl_2Ge$, with a molecular weight of 297.75 g/mol. [1][2][3] Spectroscopic analysis confirms the structure of two phenyl groups and two chlorine atoms attached to a central germanium atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **Diphenylgermanium dichloride** in solution. The 1H and ^{13}C NMR data are summarized below.

1H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |
|----------------------|--------------|--|
| 7.67 | Multiplet | Ortho-protons of the phenyl rings |
| 7.42 - 7.45 | Multiplet | Meta- and Para-protons of the phenyl rings |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |
|----------------------|-------------------------------|
| 134.0 | Cipso (Carbon attached to Ge) |
| 131.3 | Cortho |
| 129.2 | Cmeta/Cpara |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule, confirming the presence of specific functional groups. The IR spectrum of **Diphenylgermanium dichloride** is characterized by the following key absorption bands.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|---------------------------|
| ~3070 | Medium | Aromatic C-H stretch |
| ~1480, ~1430 | Strong | Aromatic C=C stretching |
| ~1100 | Strong | In-plane C-H bending |
| ~740, ~690 | Strong | Out-of-plane C-H bending |
| Below 500 | Strong | Ge-Cl and Ge-C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation patterns

under specific ionization conditions. The electron ionization mass spectrum of **Diphenylgermanium dichloride** shows a characteristic isotopic pattern due to the presence of germanium and chlorine isotopes.

Key Mass Spectral Peaks

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|-------------------------|
| 298 | Base Peak | $[M]^+$ (Molecular ion) |
| 263 | High | $[M-Cl]^+$ |
| 221 | Medium | $[M-C_6H_5]^+$ |
| 154 | High | $[Ge(C_6H_5)]^+$ |
| 77 | High | $[C_6H_5]^+$ |

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of **Diphenylgermanium dichloride** is dissolved in about 0.5-0.7 mL of deuterated chloroform ($CDCl_3$) in a standard 5 mm NMR tube.^[4] The solution should be homogeneous and free of any particulate matter.

Instrumentation: 1H and ^{13}C NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.^[5]

1H NMR Acquisition:

- **Pulse Sequence:** A standard single-pulse experiment is used.
- **Spectral Width:** Approximately 15 ppm, centered around 5 ppm.
- **Acquisition Time:** 2-3 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.

¹³C NMR Acquisition:

- Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: Approximately 200 ppm, centered around 100 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: Several hundred to several thousand scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat sample, a small drop of liquid **Diphenylgermanium dichloride** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. [6][7] Alternatively, the spectrum can be obtained by placing a thin film of the liquid between two potassium bromide (KBr) plates (capillary cell).[8]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a DTGS detector is commonly used.

Data Acquisition:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal or KBr plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity, or by direct insertion probe if the sample is sufficiently pure.

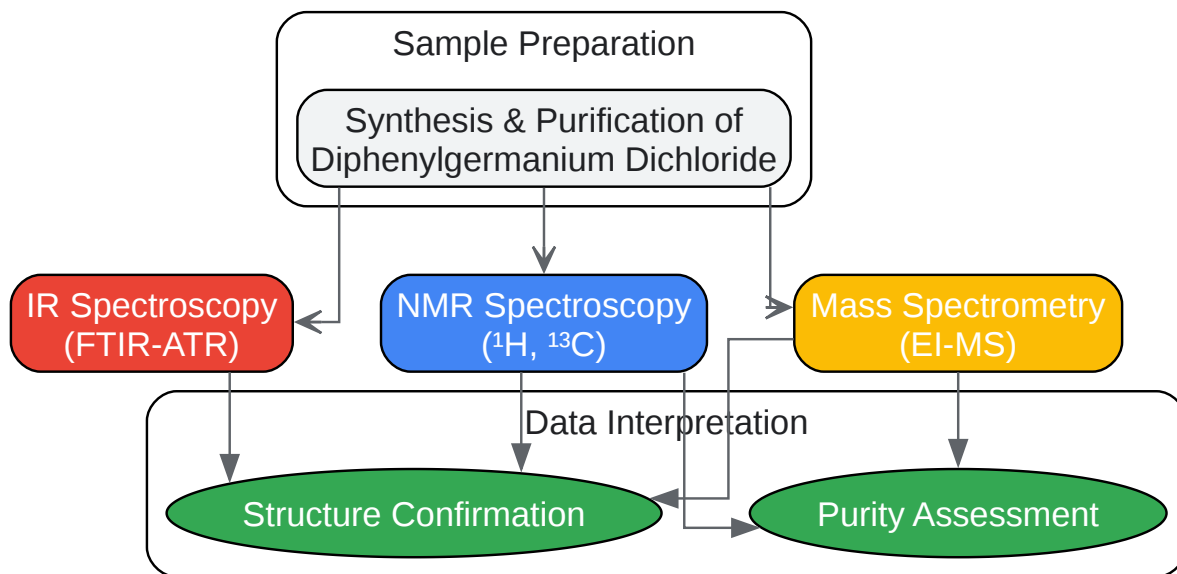
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used. [\[9\]](#)[\[10\]](#)[\[11\]](#)

Data Acquisition:

- Ionization Mode: Electron Ionization (EI). [\[9\]](#)[\[10\]](#)[\[11\]](#)
- Electron Energy: 70 eV. [\[9\]](#)[\[11\]](#)
- Source Temperature: 200-250 °C. [\[9\]](#)
- Mass Range: m/z 50-500.
- Scan Speed: 1-2 scans per second.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Diphenylgermanium dichloride**.



[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for **Diphenylgermanium dichloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DIPHENYLGERMANIUM DICHLORIDE | 1613-66-7 [chemicalbook.com]
- 2. Diphenylgermanium dichloride 95 1613-66-7 [sigmaaldrich.com]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. Human Metabolome Database: ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0031548) [hmdb.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]

- 8. Germane, dichlorodiphenyl- | C₁₂H₁₀Cl₂Ge | CID 74167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of Diphenylgermanium Dichloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159199#spectroscopic-data-nmr-ir-ms-of-diphenylgermanium-dichloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com